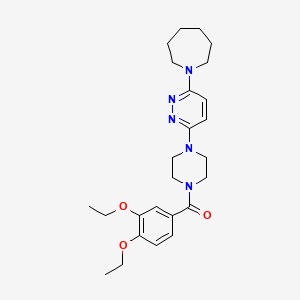
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in preclinical studies. In
Aplicaciones Científicas De Investigación
Antiviral Research
A study by Ashok et al. (2015) explored the synthesis of β-carboline derivatives for their inhibitory activity against HIV-1 and HIV-2 strains. Though not the exact compound , similar derivatives showcased selective inhibition of HIV-2, contributing to antiviral research.
Antimicrobial Activity
Research by Patel et al. (2011) focused on synthesizing new pyridine derivatives, demonstrating variable and modest antimicrobial activity against bacteria and fungi. This highlights the potential of related compounds in antimicrobial applications.
Cancer Treatment
Bradbury et al. (2013) Bradbury et al. (2013) discussed the discovery of a small-molecule androgen receptor downregulator for treating advanced prostate cancer. The structural modifications to similar compounds indicate potential applications in cancer therapy.
Analgesic and Anti-inflammatory Properties
Duendar et al. (2007) Duendar et al. (2007) synthesized derivatives with arylpiperazinyl structure, demonstrating analgesic and anti-inflammatory activity in vivo, without gastric ulcerogenic effects. This research suggests the potential use of related compounds in pain management and inflammation control.
Structural and Electronic Properties in Anticonvulsant Drugs
Georges et al. (1989) Georges et al. (1989) analyzed the crystal structures of anticonvulsant compounds, revealing insights into the structural and electronic properties of related chemical structures, which could inform the design of new anticonvulsant drugs.
Propiedades
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3,4-diethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O3/c1-3-32-21-10-9-20(19-22(21)33-4-2)25(31)30-17-15-29(16-18-30)24-12-11-23(26-27-24)28-13-7-5-6-8-14-28/h9-12,19H,3-8,13-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDXLVLZEINZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2628661.png)
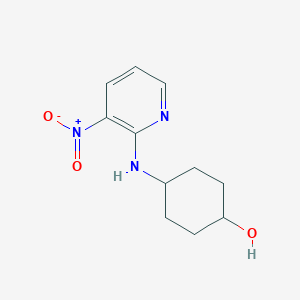
![(Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2628666.png)
![6-Tert-butyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2628668.png)
![5-[3-(Chloromethyl)-1-bicyclo[1.1.1]pentanyl]-1,3-benzodioxole](/img/structure/B2628670.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2628674.png)
![(E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium](/img/structure/B2628675.png)
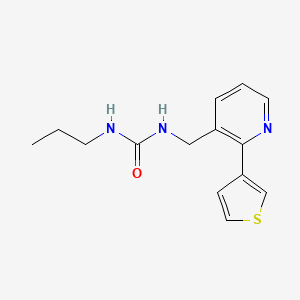

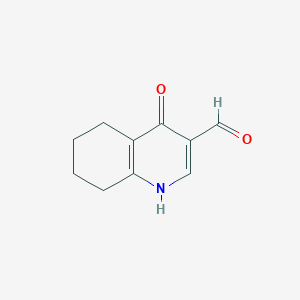
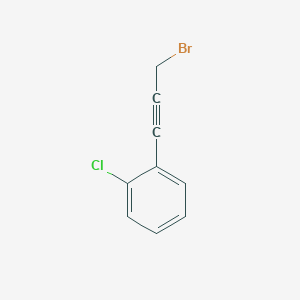
![3-methyl-2-oxo-N-(4-(thiazol-2-yloxy)benzyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2628681.png)
